molecular formula C10H18O B2592659 1,4,4-Trimethylcyclohexane-1-carbaldehyde CAS No. 140423-42-3

1,4,4-Trimethylcyclohexane-1-carbaldehyde

Cat. No.: B2592659
CAS No.: 140423-42-3
M. Wt: 154.253
InChI Key: HXVIIVYSWHVDGB-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanecarboxaldehyde. For instance, the reaction of cyclohexanecarboxaldehyde with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at low temperatures can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1,4,4-Trimethylcyclohexane-1-carboxylic acid.

    Reduction: 1,4,4-Trimethylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4,4-Trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, its structural features allow it to participate in various chemical pathways, influencing its reactivity and interactions.

Comparison with Similar Compounds

  • 1,3,3-Trimethylcyclohex-1-ene-4-carboxaldehyde
  • 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde

Comparison: 1,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,4,4-trimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVIIVYSWHVDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140423-42-3
Record name 1,4,4-trimethylcyclohexane-1-carbaldehyde
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